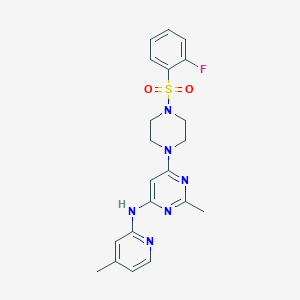

6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine

Description

This compound is a pyrimidine derivative featuring a 2-fluorophenyl sulfonyl-piperazine moiety at the 6-position and a 4-methylpyridin-2-yl amine substituent at the 4-position. The sulfonyl group enhances hydrogen-bonding capacity and solubility, while the fluorophenyl and methylpyridinyl groups contribute to lipophilicity and target-binding specificity.

Properties

IUPAC Name |

6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O2S/c1-15-7-8-23-19(13-15)26-20-14-21(25-16(2)24-20)27-9-11-28(12-10-27)31(29,30)18-6-4-3-5-17(18)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRRWCFDIMEXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrimidine core, followed by the introduction of the piperazine ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and amines. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction conditions and scalability. The use of high-throughput screening and optimization techniques ensures that the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds with a similar structure exhibit significant antiviral properties, particularly against mosquito-borne viruses such as Zika and dengue fever. The sulfonamide moiety is critical for enhancing the potency of these compounds against viral targets. For instance, modifications in the piperazine ring have been linked to improved inhibition of specific ion channels associated with viral replication .

Neuropathic Pain Management

Compounds featuring piperazine and sulfonamide groups have shown promise in treating neuropathic pain by acting on calcium ion channels (CaV2.2). The structural modifications in these compounds can lead to increased binding affinity and stability in biological systems, making them suitable candidates for further development as analgesics .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that:

- The presence of a fluorophenyl group significantly enhances the biological activity of the compound.

- Substituents on the piperazine ring can either increase or decrease potency depending on their hydrophobic or hydrophilic nature.

- The pyrimidine core is essential for maintaining the structural integrity and activity of the molecule .

Case Study: Antiviral Efficacy

A study focusing on compounds similar to 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine showed promising results in inhibiting Aedes aegypti channel activity, which is crucial for viral replication. The most potent analogs demonstrated IC50 values in the low micromolar range, indicating strong antiviral potential .

Case Study: Pain Management

In a preclinical model of neuropathic pain, compounds derived from similar structural frameworks exhibited significant analgesic effects compared to traditional treatments like gabapentin and pregabalin. These findings suggest that further exploration into this class of compounds could yield effective new therapies for chronic pain management .

Mechanism of Action

The mechanism of action of 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the suppression of tumor cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Core Heterocycles and Substituents:

Key Observations:

- Target Compound vs. Analog: Both share a pyrimidine core, but the target compound replaces the methoxyphenylaminomethyl group with a sulfonyl-piperazine moiety. This substitution likely enhances solubility and hydrogen-bonding capacity .

- Piperazine Derivatives: The target compound’s piperazinyl-sulfonyl group contrasts with the piperazinylmethyl-trifluoromethyl group in ’s compound, which may reduce metabolic stability due to the electron-withdrawing trifluoromethyl group .

Physicochemical Properties

- Solubility: The sulfonyl group in the target compound improves aqueous solubility compared to methoxy or trifluoromethyl substituents in analogs .

- This contrasts with the more polar methoxyphenyl group in ’s compound .

Research Findings

- Crystal Structure Insights: The target compound’s dihedral angles (e.g., pyrimidine-phenyl twist of ~12.8°) resemble those of ’s analog, suggesting similar conformational stability .

- Hydrogen Bonding: Unlike ’s compound, which lacks intermolecular N–H bonds, the target compound’s sulfonyl group may participate in C–H⋯O interactions, stabilizing its crystal lattice .

Biological Activity

The compound 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine is a novel synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 395.4 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a sulfonyl group, which are critical for its biological function.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Notably, compounds with similar structures have been shown to exhibit:

- Inhibition of Monoamine Oxidase (MAO) : Compounds containing piperazine and pyrimidine rings have demonstrated significant inhibitory effects on MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters. For instance, derivatives have shown IC50 values as low as 0.013 µM against MAO-B, indicating strong potency .

- Antitubercular Activity : Research has indicated that similar derivatives can exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. Compounds in related studies showed IC50 values ranging from 1.35 to 2.18 μM .

Biological Activity Overview

The following table summarizes the biological activities reported for compounds related to the target structure:

| Activity | IC50 Values | References |

|---|---|---|

| MAO-B Inhibition | 0.013 µM | |

| Anti-tubercular | 1.35 - 2.18 μM | |

| Cytotoxicity (HEK-293 Cells) | Non-toxic | |

| Enzyme Inhibition (AChE) | Moderate |

Case Studies

- Antitubercular Efficacy : A study synthesized several derivatives based on the pyrimidine framework and evaluated their efficacy against Mycobacterium tuberculosis. The most promising candidates exhibited low IC50 values, indicating their potential as effective anti-TB agents .

- Neuroprotective Effects : Another investigation focused on compounds with similar piperazine structures showing neuroprotective properties through MAO inhibition. The selectivity for MAO-B over MAO-A suggests potential applications in treating neurodegenerative diseases like Alzheimer’s .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of these compounds on various human cell lines, including HEK-293 cells. Most compounds were found to be non-toxic at therapeutic concentrations, supporting their safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.